molecular formula C12H22Cl2N2O4 B11949736 N,N'-Hexamethylenebis(2-chloroethyl carbamate) CAS No. 3142-96-9

N,N'-Hexamethylenebis(2-chloroethyl carbamate)

Katalognummer: B11949736
CAS-Nummer: 3142-96-9
Molekulargewicht: 329.22 g/mol
InChI-Schlüssel: YKGQXJWJKUBGNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Hexamethylenebis(2-chloroethyl carbamate) is a chemical compound with the molecular formula C12H22Cl2N2O4 and a molecular weight of 329.226 g/mol . It is known for its unique structure, which includes two 2-chloroethyl carbamate groups connected by a hexamethylene chain. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Hexamethylenebis(2-chloroethyl carbamate) typically involves the reaction of hexamethylene diamine with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Hexamethylene diamine+2(2-chloroethyl chloroformate)N,N’-Hexamethylenebis(2-chloroethyl carbamate)\text{Hexamethylene diamine} + 2 \text{(2-chloroethyl chloroformate)} \rightarrow \text{N,N'-Hexamethylenebis(2-chloroethyl carbamate)} Hexamethylene diamine+2(2-chloroethyl chloroformate)→N,N’-Hexamethylenebis(2-chloroethyl carbamate)

Industrial Production Methods

In industrial settings, the production of N,N’-Hexamethylenebis(2-chloroethyl carbamate) involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Hexamethylenebis(2-chloroethyl carbamate) undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Acids and Bases: Hydrolysis reactions often involve the use of strong acids or bases to facilitate the breakdown of the compound.

    Oxidizing and Reducing Agents: Specific oxidizing and reducing agents can be used to modify the compound’s structure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbamate derivatives, while hydrolysis can produce hexamethylene diamine and 2-chloroethyl carbamate.

Wissenschaftliche Forschungsanwendungen

N,N’-Hexamethylenebis(2-chloroethyl carbamate) has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N,N’-Hexamethylenebis(2-chloroethyl carbamate) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-Hexamethylenebis(2-chloroethyl carbamate) is unique due to its hexamethylene linkage, which provides distinct chemical and physical properties compared to other similar compounds. This structure allows for specific interactions with biological molecules, making it valuable in research and industrial applications.

Eigenschaften

CAS-Nummer

3142-96-9

Molekularformel

C12H22Cl2N2O4

Molekulargewicht

329.22 g/mol

IUPAC-Name

2-chloroethyl N-[6-(2-chloroethoxycarbonylamino)hexyl]carbamate

InChI

InChI=1S/C12H22Cl2N2O4/c13-5-9-19-11(17)15-7-3-1-2-4-8-16-12(18)20-10-6-14/h1-10H2,(H,15,17)(H,16,18)

InChI-Schlüssel

YKGQXJWJKUBGNN-UHFFFAOYSA-N

Kanonische SMILES

C(CCCNC(=O)OCCCl)CCNC(=O)OCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.